1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18623462
InChI: InChI=1S/C9H15NO.ClH/c1-6(11)9-7-2-3-8(9)5-10-4-7;/h7-10H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C9H16ClNO
Molecular Weight: 189.68 g/mol

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride

CAS No.:

Cat. No.: VC18623462

Molecular Formula: C9H16ClNO

Molecular Weight: 189.68 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride -

Specification

Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
IUPAC Name 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C9H15NO.ClH/c1-6(11)9-7-2-3-8(9)5-10-4-7;/h7-10H,2-5H2,1H3;1H
Standard InChI Key BDBAIVCZEKLVEI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1C2CCC1CNC2.Cl

Introduction

1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride is a chemical compound that belongs to the azabicyclooctane family. This compound is a hydrochloride salt of 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone, which is a derivative of the bicyclic azabicyclo[3.2.1]octane scaffold. The azabicyclo[3.2.1]octane core is significant in organic chemistry due to its presence in various biologically active compounds, including tropane alkaloids .

Chemical Formula and Molecular Weight

  • Molecular Formula: The molecular formula for the base compound, 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone, is C9H15NO .

  • Molecular Weight: The molecular weight of 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone is 153.22 g/mol .

  • Hydrochloride Salt: The addition of a hydrochloride ion increases the molecular weight and alters the compound's solubility and stability.

Structural Representation

The compound can be represented by its SMILES notation: CC(=O)C1C2CCC1CNC2 . This notation highlights the ethanone group attached to the azabicyclo[3.2.1]octane core.

Synthesis and Preparation

The synthesis of 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves the use of azabicyclo[3.2.1]octane derivatives as starting materials. The preparation of these derivatives often requires enantioselective methods to achieve the desired stereochemistry, which is crucial for biological activity .

Biological and Pharmacological Significance

While specific biological activities of 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride are not widely documented, compounds with similar scaffolds have shown potential in various therapeutic areas. For example, tropane alkaloids, which share the same core structure, exhibit a range of biological activities, including anticholinergic effects . Additionally, azabicyclo[3.2.1]octane derivatives have been explored as mu opioid receptor antagonists .

Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanoneC9H15NO153.22Potential therapeutic applications
1-((1R,3s,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-oneC9H15NO2169.22Not specified
1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one hydrochlorideNot specifiedNot specifiedResearch compound

Research Directions

  • Stereochemistry: The importance of stereochemistry in the synthesis of these compounds cannot be overstated, as it directly influences their biological activity .

  • Pharmacological Potential: Further research is needed to explore the pharmacological potential of 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride and related compounds.

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